(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
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Description
(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C20H15N3O2 and its molecular weight is 329.359. The purity is usually 95%.
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Scientific Research Applications
Derivatives Synthesis and Applications
The compound (2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is related to a class of chemicals that serve as precursors for the synthesis of various heterocyclic compounds, which have significant applications in medicinal chemistry and materials science. Research has demonstrated diverse methodologies for synthesizing related structures and exploring their applications:
Heterocyclic Compound Synthesis : A study detailed the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives from similar precursors, emphasizing their potential in creating biologically active molecules (Wolf et al., 2005). This synthesis pathway highlights the versatility of these compounds in generating novel heterocycles.
Material Science and Dyes : The synthesis and characterization of 2-cyano-3-(4-dimethylaminophenyl) prop-2-enoic acid dye derived from related chemicals was explored for its potential applications in materials science, particularly in dye synthesis and electronic property analysis (Kotteswaran et al., 2016).
Antimicrobial Activity : Novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing similar structural motifs have been synthesized and evaluated for their antimicrobial properties, showcasing the pharmaceutical applications of such compounds (Darwish et al., 2014).
Catalysis and Green Chemistry : Research has also focused on the use of related compounds as catalysts or in catalyst synthesis for promoting environmentally friendly chemical reactions, demonstrating the role these compounds play in advancing green chemistry principles (Maleki & Ashrafi, 2014).
Properties
IUPAC Name |
(E)-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-14-7-9-15(10-8-14)19-17(11-16(12-21)20(24)25)13-23(22-19)18-5-3-2-4-6-18/h2-11,13H,1H3,(H,24,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAFGBQJVOLJIF-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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